molecular formula C16H16ClNOS B2570211 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one CAS No. 2034553-05-2

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one

Cat. No.: B2570211
CAS No.: 2034553-05-2
M. Wt: 305.82
InChI Key: XJPMEDQLJWFUGD-UHFFFAOYSA-N
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Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one is a complex organic compound featuring a thienopyridine core structure

Preparation Methods

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the thienopyridine core followed by functionalization with a phenylpropanone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways .

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-10-13-11-18(9-8-14(13)20-15)16(19)7-6-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPMEDQLJWFUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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